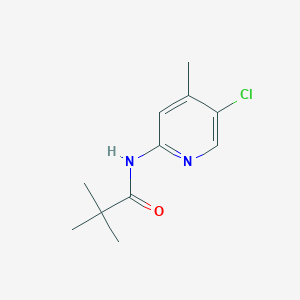

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B8449151

Key on ui cas rn:

893566-37-5

M. Wt: 226.70 g/mol

InChI Key: KFYVPJFJRDNAEG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07462600B2

Procedure details

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (18.3 g, 0.081 mol) from Step 2 was placed in a flame-dried three-neck 1 L flask fitted with an overhead stirrer, under nitrogen. To this solid was added anhydrous diethyl ether (170 mL) and the mixture stirred until a solution, whereupon it was cooled in a dry ice/acetone bath for 20 min (slurry formed). To the resulting slurry was dropped in tert-butyl lithium (1.7 M in pentane, 100 mL) via cannula over an 8 min period. The flask was removed from the cooling bath and allowed to stir until it reached RT, at which time 3-dimethylamino-propenal (10 mL, 0.10 mol) was added neat. The resulting mixture was stirred overnight at RT under a nitrogen stream; by morning a dry powder resulted. To this was added water (80 mL) followed by slow addition of conc. HCl (40 mL) while cooling the flask in an ice/water bath. After the acid addition, the ice bath was removed and the flask was heated to 80° C. for 1 h, cooled in an ice/water bath and treated with NaOH (solid pellets) until basic. The basic aqueous mixture was subsequently extracted with DCM (4×100 mL)—patience and brine were required to help break the resulting emulsions. The combined extracts were dried over Na2SO4 and concentrated under vacuum to yield crude product, which was further purified by SGC (EtOAc eluant) to yield pure 3-chloro-4-methyl-[1,8]naphthyridine (10 g, 0.056 mol). Note: owing to weak UV activity, it was found more efficacious to monitor column fractions with MS rather than UV. MS (ESI+) for m/z 179 (M+H)+. 1H NMR (CDCl3) δ 9.06 (m, 1 H), 8.96 (s, 1 H), 8.34 (d, 1 H), 7.51 (m, 1H), 2.72 (s, 3H).

Quantity

18.3 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:3]([CH3:15])=[CH:4][C:5]([NH:8][C:9](=O)[C:10]([CH3:13])(C)C)=[N:6][CH:7]=1.C(OCC)C.CN(C)C=CC=O.Cl>C([Li])(C)(C)C.O>[Cl:1][C:2]1[CH:7]=[N:6][C:5]2[C:4]([C:3]=1[CH3:15])=[CH:13][CH:10]=[CH:9][N:8]=2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

18.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=CC(=NC1)NC(C(C)(C)C)=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=CC=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)[Li]

|

Step Six

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture stirred until a solution, whereupon it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with an overhead stirrer, under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled in a dry ice/acetone bath for 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(slurry formed)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was removed from the cooling bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir until it

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added neat

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture was stirred overnight at RT under a nitrogen stream

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by morning a dry powder resulted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling the flask in an ice/water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the acid addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice/water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with NaOH (solid pellets) until basic

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The basic aqueous mixture was subsequently extracted with DCM (4×100 mL)—patience and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined extracts were dried over Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield crude product, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was further purified by SGC (EtOAc eluant)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=NC2=NC=CC=C2C1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.056 mol | |

| AMOUNT: MASS | 10 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |